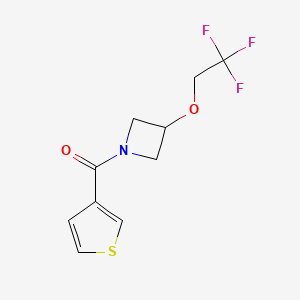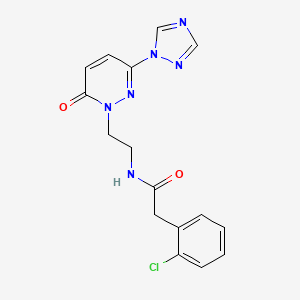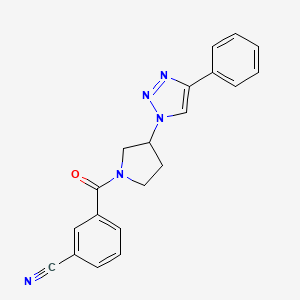
3-(3-(4-苯基-1H-1,2,3-三唑-1-基)吡咯烷-1-羰基)苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile” is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The phenyl group attached to the 1,2,3-triazole ring is a common aromatic ring found in many organic compounds . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom. The benzonitrile group consists of a benzene ring attached to a nitrile group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,3-triazole ring and phenyl group would contribute to the aromaticity of the molecule. The pyrrolidine ring would introduce a degree of cyclic strain into the molecule. The carbonyl group and nitrile group are polar, which could result in the molecule having distinct polar and nonpolar regions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The 1,2,3-triazole ring is generally considered to be stable under a wide range of conditions . The carbonyl group and nitrile group could potentially undergo various addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the carbonyl group and nitrile group could result in the compound having a relatively high boiling point and being soluble in polar solvents .科学研究应用
Anticancer Research
This compound, containing the 1,2,3-triazole moiety, has shown significant potential in anticancer research. Triazole derivatives are known for their ability to inhibit cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit colony formation, making them promising candidates for developing new anticancer drugs .
Antimicrobial Agents
The 1,2,3-triazole ring is a crucial structure in the development of antimicrobial agents. Compounds with this moiety have been synthesized and evaluated for their antimicrobial properties, showing effectiveness against a range of bacterial and fungal pathogens. This makes them valuable in the fight against resistant microbial strains .
Drug Discovery and Development
The structural features of 1,2,3-triazoles, such as their stability and ability to form hydrogen bonds, make them ideal for drug discovery. They can mimic amide bonds, which are common in many biologically active molecules. This compound can be used as a scaffold in the design of new pharmaceuticals, enhancing the pharmacokinetic and pharmacodynamic properties of drugs .
Organic Synthesis
In organic synthesis, 1,2,3-triazoles are used as building blocks for constructing complex molecules. The compound can be utilized in various synthetic pathways to create new materials and chemicals with desired properties. Its stability and reactivity make it a versatile tool in synthetic chemistry .
Chemical Biology
This compound can be employed in chemical biology for bioconjugation and labeling studies. The triazole ring can be introduced into biomolecules to study their interactions and functions within biological systems. This application is crucial for understanding cellular processes and developing new diagnostic tools .
Materials Science
In materials science, 1,2,3-triazole derivatives are used to develop new materials with unique properties. These materials can be applied in various fields, including electronics, photonics, and nanotechnology. The compound’s ability to form stable structures makes it suitable for creating advanced materials with specific functionalities .
Fluorescent Imaging
The compound can be used in the development of fluorescent probes for imaging applications. Triazole-containing compounds are known for their fluorescent properties, which can be exploited to visualize biological processes in real-time. This application is valuable in both research and clinical diagnostics .
Supramolecular Chemistry
In supramolecular chemistry, this compound can be used to design and synthesize new supramolecular assemblies. The triazole ring’s ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent candidate for creating complex molecular architectures. These assemblies have applications in drug delivery, catalysis, and molecular recognition .
安全和危害
未来方向
属性
IUPAC Name |
3-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c21-12-15-5-4-8-17(11-15)20(26)24-10-9-18(13-24)25-14-19(22-23-25)16-6-2-1-3-7-16/h1-8,11,14,18H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOHAMLDRRCTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

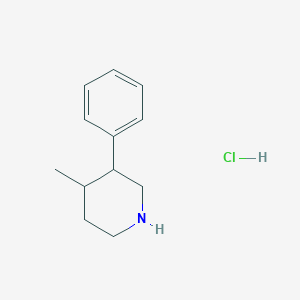
![4-(6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2629994.png)
![3-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5-methyl-5-phenyl-1H-imidazole-2,4(3H,5H)-dione](/img/structure/B2629997.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2629998.png)
![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2629999.png)

![5-amino-N-(3,5-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2630002.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2630003.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2630004.png)
![2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2630005.png)
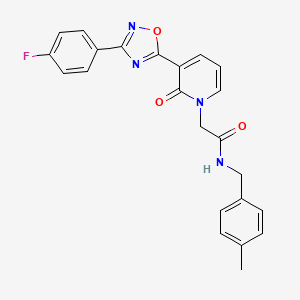
![(Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2630007.png)
